Hydrogen Bond Donor Count: Tertiary Amide Eliminates N–H Donor vs. Secondary Amide Analog
The target compound is an N,N-disubstituted tertiary amide with zero hydrogen bond donors (HBD = 0). The closest secondary amide analog, 2-Chloro-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]acetamide (CAS 1353986-81-8), retains one N–H hydrogen bond donor (HBD = 1) . This single HBD difference is one of the strongest predictors of passive membrane permeability in drug design; removing the N–H donor lowers polarity and reduces the compound's susceptibility to P-glycoprotein efflux, a well-established principle in CNS drug design where HBD ≤ 0.5 correlates with brain penetration [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | HBD = 0 (tertiary amide, no N–H bond) |
| Comparator Or Baseline | HBD = 1 for 2-Chloro-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]acetamide (CAS 1353986-81-8; secondary amide) |
| Quantified Difference | ΔHBD = -1 (complete elimination of N–H donor) |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES: Target: CN(CC(=O)C1=CC=CN1)C(=O)CCl vs. Comparator: O=C(CCl)NCC(=O)C1=CC=CN1 |
Why This Matters
For procurement decisions in drug discovery programs targeting intracellular or CNS targets, the zero-HBD tertiary amide offers a fundamentally different permeability profile; substituting the secondary amide analog would invalidate ADMET predictions and potentially compromise blood-brain barrier penetration.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. Review establishing HBD ≤ 0.5 as a predictor of CNS penetration. View Source
